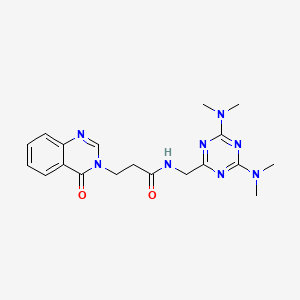
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound, characterized by a triazine core linked to a quinazoline derivative. Its unique structure and functional groups make it significant in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis starts with the preparation of the triazine core, followed by the introduction of dimethylamino groups. The quinazoline moiety is then attached through a series of condensation reactions. The reaction conditions involve the use of organic solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production Methods: For large-scale production, this compound may be synthesized using continuous flow chemistry. This method increases efficiency and safety, allowing for precise control over reaction parameters. Industrial production often employs high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4).
Reduction: : Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: : Nucleophilic substitution reactions are common, with nucleophiles like hydroxide ions (OH-) targeting the triazine core.
Common Reagents and Conditions:
Oxidizing agents like KMnO4
Reducing agents such as H2/Pd
Solvents like dichloromethane, acetonitrile
Major Products:
Oxidation leads to the formation of quinazoline N-oxides.
Reduction may produce fully hydrogenated triazine derivatives.
Substitution reactions yield various substituted triazines and quinazolines.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the design of new materials and catalysts.
Biology: In biological studies, it serves as a probe to investigate enzyme activities and protein interactions.
Medicine: Its structure-activity relationship (SAR) studies have shown potential in developing pharmaceuticals targeting specific enzymes and receptors.
Industry: In industrial applications, it acts as an intermediate in the synthesis of dyes and agrochemicals.
作用機序
This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine core can form coordination complexes with metal ions, influencing enzyme activities. The quinazoline moiety may interact with nucleotide-binding sites, modulating signal transduction pathways.
類似化合物との比較
Compared to similar compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique combination of triazine and quinazoline cores. This dual functionality provides enhanced versatility in chemical reactions and biological applications.
Similar Compounds:
Triazine derivatives like melamine
Quinazoline derivatives such as gefitinib
Other hybrid compounds with triazine-quinazoline linkages
Ready for more details? Tell me what piqued your interest!
生物活性
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound notable for its potential biological activity. This compound integrates a triazine ring with dimethylamino substitutions and a quinazoline moiety, suggesting diverse pharmacological properties. Its structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N5O, with a molecular weight of approximately 343.435 g/mol. The unique combination of triazine and quinazoline structures contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O |
| Molecular Weight | 343.435 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound's structure enables it to bind effectively at active sites, modulating enzymatic pathways that can lead to inhibition or activation of various biological processes.
Biological Activity and Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. For instance:
- Anticancer Activity : Quinazoline derivatives have shown promising results in inhibiting cancer cell lines. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cells, including lung cancer cell lines .
- Antihypertensive Effects : Some quinazoline derivatives exhibit antihypertensive activity through their action on adrenergic receptors. This suggests that the compound may have potential applications in managing hypertension .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that related quinazoline compounds possess IC50 values ranging from 0.009 to 0.026 µM against EGFR (Epidermal Growth Factor Receptor), indicating strong inhibitory potential against cancer cell proliferation .
- Antimicrobial Activity : Compounds with similar triazine structures have been evaluated for antimicrobial activity, showing effectiveness against various bacterial strains. This highlights the potential for this compound in developing new antimicrobial agents.
特性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-25(2)18-22-15(23-19(24-18)26(3)4)11-20-16(28)9-10-27-12-21-14-8-6-5-7-13(14)17(27)29/h5-8,12H,9-11H2,1-4H3,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWABRFWWXZNZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














